2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
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Overview
Description
The compound “2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide” is a complex organic molecule. It contains a difluorobenzenesulfonamido group, a phenyl group, and a methoxyethylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the phenyl ring. The difluorobenzenesulfonamido group would likely contribute to the electron-withdrawing nature of the compound, while the methoxyethylacetamide group could provide electron-donating properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing and electron-donating properties of its constituent groups. It could potentially undergo a variety of organic reactions, but without specific context or experimental data, it’s difficult to predict which reactions would be most relevant .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorobenzenesulfonamido group could influence its solubility, while the methoxyethylacetamide group could affect its boiling and melting points .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[(2,5-difluorophenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S/c1-25-9-8-20-17(22)10-12-2-5-14(6-3-12)21-26(23,24)16-11-13(18)4-7-15(16)19/h2-7,11,21H,8-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMJSFIWIHFMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide |
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